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Compound of Interest

Compound Name: Bis(benzylsulfinyllmethane

Cat. No.: B15476143

A comprehensive search of crystallographic databases and scientific literature has revealed no
publicly available crystal structure data for Bis(benzylsulfinyl)methane. Despite extensive
investigation, the experimental determination of its three-dimensional atomic arrangement
remains unreported.

In the absence of data for the target molecule, this technical guide presents a detailed crystal
structure analysis of the closely related sulphur analogue, Bis(benzylsulfanyl)methane. This
compound, differing by the oxidation state of the sulfur atoms (thioether vs. sulfoxide), provides
valuable structural insights that may be relevant to the study of Bis(benzylsulfinyl)methane.
The data presented herein is based on the crystallographic analysis reported in the literature[1]

[2].

Crystal Structure and Molecular Geometry of
Bis(benzylsulfanyl)methane

The crystal structure of Bis(benzylsulfanyl)methane (C1sH16S2) was determined by single-
crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P2i/c.[1]
The asymmetric unit contains one molecule of Bis(benzylsulfanyl)methane. The molecular
structure is characterized by a dithioalkyl chain with an all-cis conformation, forming a helical
shape.[1] The dihedral angle between the mean planes of the two terminal aromatic rings is
74.60 (4)°.[1] The crystal packing is stabilized by weak C—H---1t interactions.[1]
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Crystallographic Data

The fundamental crystallographic data for Bis(benzylsulfanyl)methane are summarized in Table
1.

Parameter Value
Chemical Formula CisH16S2
Formula Weight 260.40 g/mol
Crystal System Monoclinic
Space Group P2i/c

a (A) 5.5146 (1)

b (A) 12.2628 (3)
c (R) 20.0128 (5)
B () 101.156 (1)
Volume (A3) 1327.78 (5)
z 4
Temperature (K) 173
Radiation Mo Ka (A = 0.71073 A)
Density (calculated) (Mg/m3) 1.303
Absorption Coefficient (mm~1) 0.38

F(000) 552

Table 1: Crystallographic data for Bis(benzylsulfanyl)methane.[1]

Data Collection and Refinement

The data collection and structure refinement parameters provide an indication of the quality of
the crystallographic analysis.
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Parameter Value
Diffractometer Bruker APEXII CCD
Reflections Collected 12942
Independent Reflections 3335
R(int) 0.033
Reflections with | > 2a(l) 2977
R[F2 > 20(F2)] 0.031
wWR(F?) 0.082
Goodness-of-fit (S) 1.04
Parameters 155
Ap(max) (e A-3) 0.30
Ap(min) (e A-3) -0.29

Table 2: Data collection and refinement statistics for Bis(benzylsulfanyl)methane.[1]

Experimental Protocols

The experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of
Bis(benzylsulfanyl)methane are detailed below.

Synthesis and Crystallization

The title compound was synthesized according to a previously published procedure. Single
crystals suitable for X-ray diffraction were obtained by recrystallization from petroleum ether.

X-ray Data Collection and Structure Determination

A colorless prism-like single crystal with dimensions 0.22 x 0.15 x 0.15 mm was used for data
collection on a Bruker APEXII CCD diffractometer.[1] The data were collected at 173 K using
Mo Ka radiation. A multi-scan absorption correction was applied using SADABS.[1] The

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2979583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2979583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2979583/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15476143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

structure was solved and refined using the SHELXTL software package.[1] All hydrogen atoms
were positioned geometrically and refined using a riding model.[1]

Experimental Workflow Visualization

The following diagram illustrates the key stages in the crystal structure determination of
Bis(benzylsulfanyl)methane.
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Experimental workflow for the crystal structure analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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